molecular formula C21H38NOPS B12514304 N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-N,2-dimethylpropane-2-sulfinamide

N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12514304
M. Wt: 383.6 g/mol
InChI Key: IKOOBDSOLTXQJD-UHFFFAOYSA-N
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Description

N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a phosphine ligand. This compound is notable for its applications in various chemical reactions, particularly in catalysis and organic synthesis. The presence of the di-tert-butylphosphanyl group imparts unique steric and electronic properties, making it a valuable reagent in the field of organophosphorus chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the di-tert-butylphosphanylphenyl group.

    Reaction with Ethylating Agents: The di-tert-butylphosphanylphenyl group is then reacted with ethylating agents to introduce the ethyl group.

    Sulfinamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metal catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Palladium or nickel catalysts are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Reduced phosphine derivatives.

    Substitution: Various substituted phosphine compounds depending on the reactants used.

Scientific Research Applications

N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-N,2-dimethylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions such as Suzuki, Heck, and Stille reactions.

    Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and advanced materials due to its unique reactivity and stability.

Mechanism of Action

The mechanism by which N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-N,2-dimethylpropane-2-sulfinamide exerts its effects is primarily through its role as a ligand in catalysis. The di-tert-butylphosphanyl group coordinates with transition metals, forming stable complexes that facilitate various catalytic processes. These complexes can activate substrates, lower activation energies, and enhance reaction rates.

Comparison with Similar Compounds

Similar Compounds

    2-(Di-tert-butylphosphino)biphenyl: Another phosphine ligand with similar steric and electronic properties.

    2-(Di-tert-butylphosphino)-2’-(N,N-dimethylamino)biphenyl: A related compound with an additional dimethylamino group.

Uniqueness

N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to the presence of both the di-tert-butylphosphanyl and sulfinamide groups. This combination imparts distinct reactivity and stability, making it particularly valuable in specific catalytic applications where other ligands may not perform as effectively.

Properties

Molecular Formula

C21H38NOPS

Molecular Weight

383.6 g/mol

IUPAC Name

N-[1-(2-ditert-butylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C21H38NOPS/c1-16(22(11)25(23)21(8,9)10)17-14-12-13-15-18(17)24(19(2,3)4)20(5,6)7/h12-16H,1-11H3

InChI Key

IKOOBDSOLTXQJD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C

Origin of Product

United States

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